N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(piperidin-1-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide
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Overview
Description
N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(piperidin-1-yl)ethyl]-N’-[4-(trifluoromethoxy)phenyl]ethanediamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes an indole ring, a piperidine ring, and a trifluoromethoxyphenyl group, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(piperidin-1-yl)ethyl]-N’-[4-(trifluoromethoxy)phenyl]ethanediamide typically involves multiple steps, including the formation of the indole and piperidine rings, followed by their coupling with the ethanediamide backbone. Common reagents used in these reactions include various amines, acids, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(piperidin-1-yl)ethyl]-N’-[4-(trifluoromethoxy)phenyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as water radical cations.
Reduction: Reduction reactions may involve the use of reducing agents like hydrogen gas or metal hydrides.
Substitution: Substitution reactions can occur at various positions on the indole or piperidine rings, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like water radical cations, reducing agents such as hydrogen gas, and halogenating agents for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures and pressures to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quaternary ammonium cations, while substitution reactions could introduce various functional groups onto the indole or piperidine rings.
Scientific Research Applications
N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(piperidin-1-yl)ethyl]-N’-[4-(trifluoromethoxy)phenyl]ethanediamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological systems.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(piperidin-1-yl)ethyl]-N’-[4-(trifluoromethoxy)phenyl]ethanediamide involves its interaction with specific molecular targets and pathways. This compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
2,2’-Bipyridyl: A symmetrical bipyridine used as a ligand in metal complexes.
Uniqueness
N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(piperidin-1-yl)ethyl]-N’-[4-(trifluoromethoxy)phenyl]ethanediamide is unique due to its combination of an indole ring, a piperidine ring, and a trifluoromethoxyphenyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-piperidin-1-ylethyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29F3N4O3/c1-31-14-11-18-15-17(5-10-21(18)31)22(32-12-3-2-4-13-32)16-29-23(33)24(34)30-19-6-8-20(9-7-19)35-25(26,27)28/h5-10,15,22H,2-4,11-14,16H2,1H3,(H,29,33)(H,30,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKNRAVHSHIAVRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC=C(C=C3)OC(F)(F)F)N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29F3N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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